N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
“N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride” is a versatile chemical compound with immense potential in scientific research. It’s a part of a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives .
Synthesis Analysis
These compounds were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of these compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The compounds were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical and Chemical Properties Analysis
The physical properties of these compounds were determined using various techniques. For instance, the melting point of one of the compounds, N-(4-Methylbenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide, was found to be between 194–196 °C .Scientific Research Applications
Medicinal Chemistry Applications
Benzothiazole derivatives have been extensively investigated for their therapeutic potential. For example, they have shown promise as anticancer agents, with specific compounds exhibiting moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021). These compounds' effectiveness is attributed to their ability to inhibit cancer cell growth and proliferation.
Moreover, benzothiazole derivatives have demonstrated antimicrobial properties. New synthesis pathways for benzothiazole-based compounds have been developed, leading to derivatives that exhibit potent antimicrobial activity against a range of bacterial and fungal species (Abdellatif et al., 2013). These findings suggest their potential use as novel antimicrobial agents in combating drug-resistant pathogens.
Material Science and Corrosion Inhibition
In the realm of material science, benzothiazole derivatives have been explored as corrosion inhibitors. Specifically, certain benzothiazole derivatives have been synthesized and shown to effectively inhibit steel corrosion in acidic environments, highlighting their potential as protective agents in industrial applications (Hu et al., 2016). These inhibitors function by adsorbing onto metal surfaces, forming a protective layer that reduces corrosion rates.
Organic Synthesis and Chemical Research
Benzothiazole derivatives serve as key intermediates and reagents in organic synthesis, facilitating the construction of complex molecular architectures. Efficient synthesis methods have been developed for producing benzothiazole- and benzimidazole-based heterocycles, which are utilized in the synthesis of a wide array of compounds with potential biological activity (Darweesh et al., 2016). These methods enable the rapid generation of molecular diversity, supporting drug discovery and development efforts.
Mechanism of Action
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,4,5-trimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S.ClH/c1-15-9-7-10-19-20(15)24-23(31-19)26(12-8-11-25(2)3)22(27)16-13-17(28-4)21(30-6)18(14-16)29-5;/h7,9-10,13-14H,8,11-12H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISGTMLPHUMPBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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